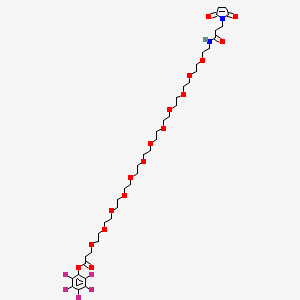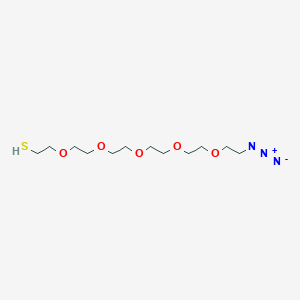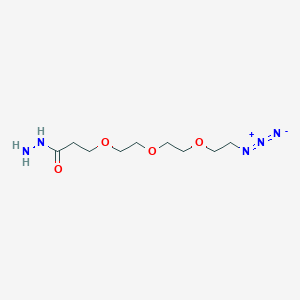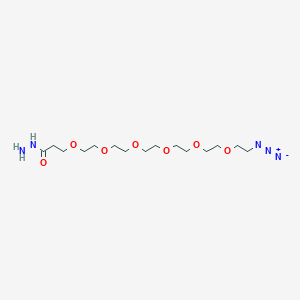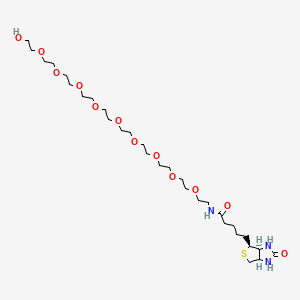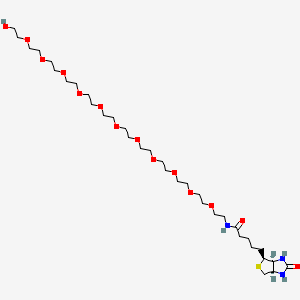
(+)-Biotin-PEG12-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Biotin-PEG12-OH is a compound that combines biotin, a water-soluble vitamin, with polyethylene glycol (PEG) and a hydroxyl group. Biotin is known for its role in cellular metabolism and is often used in biochemical assays due to its strong affinity for avidin and streptavidin. The PEG12 spacer enhances the solubility and flexibility of the molecule, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Biotin-PEG12-OH typically involves the following steps:
Activation of Biotin: Biotin is first activated using a coupling agent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with polyethylene glycol (PEG) that has a terminal amine group. This reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions.
Hydroxylation: The PEGylated biotin is further reacted with a hydroxylating agent to introduce the hydroxyl group at the terminal end of the PEG chain.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Activation: Large quantities of biotin are activated using NHS in a controlled environment.
Continuous PEGylation: The activated biotin is continuously fed into a reactor containing PEG with a terminal amine group.
Purification: The product is purified using techniques such as chromatography to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
(+)-Biotin-PEG12-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary alcohols.
Substitution: Halides or amines.
Scientific Research Applications
(+)-Biotin-PEG12-OH has a wide range of applications in scientific research, including:
Chemistry
Bioconjugation: Used to link biotin to various biomolecules, facilitating their detection and purification.
Surface Modification: Employed in modifying surfaces to enhance biocompatibility and reduce non-specific binding.
Biology
Protein Labeling: Utilized in labeling proteins for detection in assays such as Western blotting and ELISA.
Cell Imaging: Used in fluorescent imaging to track cellular processes.
Medicine
Drug Delivery: Enhances the solubility and stability of drugs, improving their delivery and efficacy.
Diagnostics: Applied in diagnostic assays to detect specific biomolecules.
Industry
Biotechnology: Used in the production of biopharmaceuticals and other biotechnological products.
Nanotechnology: Employed in the synthesis of nanoparticles for various applications.
Mechanism of Action
The mechanism of action of (+)-Biotin-PEG12-OH involves its ability to bind strongly to avidin and streptavidin. This binding is highly specific and stable, making it useful in various biochemical assays. The PEG12 spacer provides flexibility and reduces steric hindrance, enhancing the binding efficiency. The hydroxyl group at the terminal end allows for further functionalization, enabling the compound to be used in a wide range of applications.
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG4-OH: A shorter PEG spacer, resulting in less flexibility and solubility.
Biotin-PEG24-OH: A longer PEG spacer, providing more flexibility but potentially increasing steric hindrance.
Biotin-PEG12-NH2: Similar structure but with an amine group instead of a hydroxyl group, offering different reactivity.
Uniqueness
(+)-Biotin-PEG12-OH is unique due to its optimal PEG spacer length, which balances flexibility and solubility without causing significant steric hindrance. The hydroxyl group allows for versatile functionalization, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H65N3O14S/c38-6-8-42-10-12-44-14-16-46-18-20-48-22-24-50-26-28-51-27-25-49-23-21-47-19-17-45-15-13-43-11-9-41-7-5-35-32(39)4-2-1-3-31-33-30(29-52-31)36-34(40)37-33/h30-31,33,38H,1-29H2,(H,35,39)(H2,36,37,40)/t30-,31-,33-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVCBXPMBVCJNM-PHDGFQFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H65N3O14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
772.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
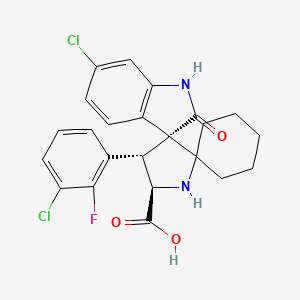

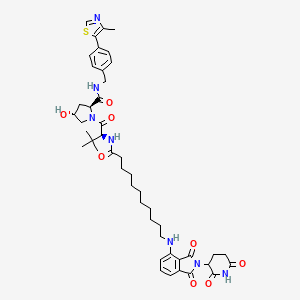
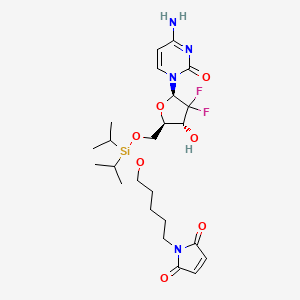
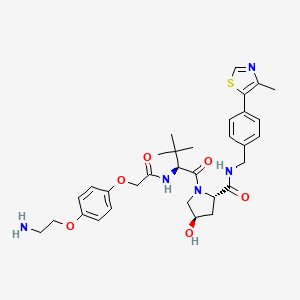
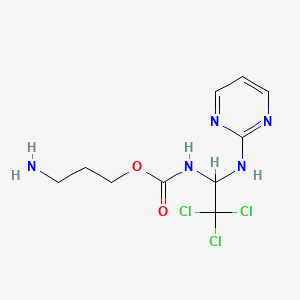
![2-[3-[2-[2-[2-[2-[3-[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propylamino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)benzamide](/img/structure/B8103614.png)
